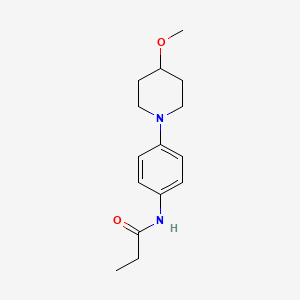

![molecular formula C16H26ClN3O3 B2427599 N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride CAS No. 2470438-47-0](/img/structure/B2427599.png)

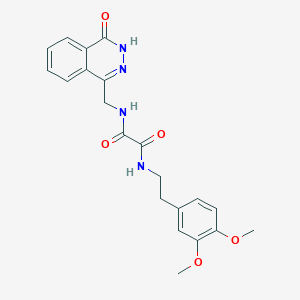

N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[4-(aminomethyl)oxan-4-yl]acetic acid hydrochloride” has a molecular weight of 209.67 . It’s a powder stored at room temperature .

Synthesis Analysis

Tavaborole, a related compound, can be synthesized using various methods, including the reaction of 4-aminomethyltetrahydrofuran-3-one with di-tert-butyl dicarbonate, followed by the coupling of the resulting tert-butyl N-[4-(aminomethyl)oxan-4-yl]carbamate with 2-fluoro-3-hydroxybenzoic acid.Molecular Structure Analysis

The compound “oxan-4-ylmethanamine” has a molecular formula of CHNO and an average mass of 115.174 Da .Physical and Chemical Properties Analysis

The compound “2-[4-(aminomethyl)oxan-4-yl]acetic acid hydrochloride” is a powder stored at room temperature . Tavaborole, a related compound, has a melting point of 252-256°C and a boiling point of 428.4°C at 760 mmHg.Applications De Recherche Scientifique

Synthesis and Characterization

- A study identified N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a compound related to the research chemical N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride. This study highlights the importance of accurate identification and characterization in the field of synthetic cannabinoids research (McLaughlin et al., 2016).

Chemical Reactions and Synthesis Techniques

- Research on the Nitrile Carboxamide Rearrangement, which includes reactions involving cyclohexanone-2-carboxamide, relates to the synthesis of compounds like this compound. This study provides insight into the chemical processes and synthesis techniques relevant to this compound (Bischoff, Schroeder, & Gründemann, 1982).

Intramolecular Cyclization for Oxazole Synthesis

- A study reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, which is relevant to the synthesis of compounds like this compound. This research provides valuable methods for producing functionalized oxazoles (Kumar et al., 2012).

Gold-Catalyzed Intermolecular Formal [3+2]-Dipolar Cycloaddition

- Research on the synthesis of functionalised 4-aminooxazoles via gold-catalyzed intermolecular reactions offers insights into innovative methods for creating oxazole-based compounds, relevant to the study of this compound (Gillie, Reddy, & Davies, 2016).

Synthesis and Antimicrobial Activities

- A study on the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides explored their potential as antimicrobial agents. This research contributes to understanding the broader applications of similar carboxamide compounds in medicinal chemistry (Desai, Dodiya, & Shihora, 2011).

Antipsychotic Potential of Heterocyclic Carboxamides

- A study evaluated heterocyclic analogues of 1192U90 for their potential as antipsychotic agents, contributing to the understanding of carboxamides' pharmacological properties, relevant to the research of compounds like this compound (Norman et al., 1996).

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-(aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3.ClH/c17-11-16(6-8-21-9-7-16)19-14(20)13-10-22-15(18-13)12-4-2-1-3-5-12;/h10,12H,1-9,11,17H2,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBOEUPWPIKABS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=CO2)C(=O)NC3(CCOCC3)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

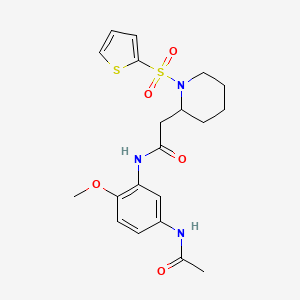

![Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate](/img/structure/B2427518.png)

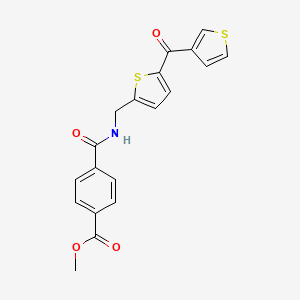

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2427521.png)

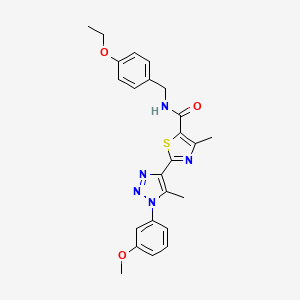

![N-(2-chloro-4-methylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2427528.png)

![N-(4-ethoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2427532.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427534.png)

![N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide](/img/structure/B2427535.png)

![3-(4-fluorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427536.png)